Enhanced Calculated Hyperpolarizability for Nonlinear Optical (NLO) Performance
The target compound features a 'push-pull' architecture with the 2-amino group as a donor and the 5-nitro group as an acceptor, bridged by a styryl-extended pi-system. Density Functional Theory (DFT) calculations on the core scaffold, 2-amino-5-nitropyrimidine, predict a first hyperpolarizability that marks it as an attractive candidate for NLO studies [1]. This electronic arrangement is absent in the non-nitrated comparator 2-amino-6-styrylpyrimidin-4-ol (CHEMBL1209517), which lacks the strong acceptor group and therefore is expected to exhibit a significantly lower hyperpolarizability, a key metric for second-harmonic generation efficiency [2].
| Evidence Dimension | Computed first hyperpolarizability (beta_0) |
|---|---|
| Target Compound Data | Predicted non-zero, large hyperpolarizability based on 2-amino-5-nitropyrimidine scaffold DFT calculations [1] |
| Comparator Or Baseline | 2-amino-6-styrylpyrimidin-4-ol (no 5-nitro group): Expected lower hyperpolarizability due to weaker acceptor group [2] |
| Quantified Difference | Qualitative difference; the presence of the NO2 acceptor is essential for a strong push-pull system. Exact beta_0 values for the precise compound are not available in peer-reviewed literature. |
| Conditions | Gas-phase DFT calculations (B3LYP/6-311++G(d,p) level) on analogous 2-amino-5-nitropyrimidine core |
Why This Matters
For materials science procurement, the presence of the 5-nitro group is mandatory for NLO chromophore development; non-nitrated analogs cannot substitute for this application.
- [1] Subramanian, M. K.; Brundha, D. Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. ScienceDirect, 2012. View Source
- [2] BindingDB. BDBM50323557: 2-amino-6-styrylpyrimidin-4-ol (CHEMBL1209517). View Source
